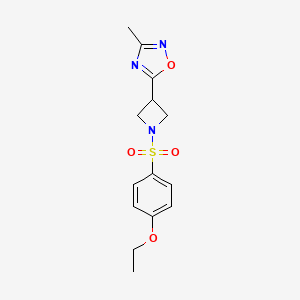

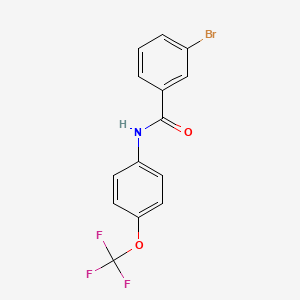

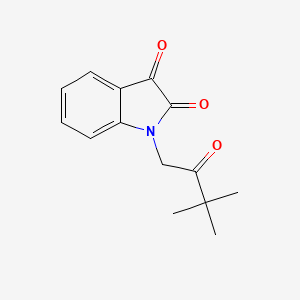

![molecular formula C18H17N3O4 B2478397 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide CAS No. 2034462-59-2](/img/structure/B2478397.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which are similar to your compound, has been achieved through various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and highly dependent on the specific conditions and reagents used. Pyrrolopyrazine derivatives have been synthesized using a variety of methods, indicating that they can participate in a range of chemical reactions .

Wissenschaftliche Forschungsanwendungen

Photosensitive Materials

Compounds with benzoxazole and pyrrolopyridine units have been studied for their applications in photosensitive materials, such as photosensitive poly(benzoxazole) precursors. These materials exhibit sensitivity to light and can be used in the development of photoresists and other light-responsive materials (Ebara, Shibasaki, & Ueda, 2003).

Corrosion Inhibition

Schiff base compounds containing nitrogen, which can be structurally related to the pyrrolopyridine moiety, have been investigated as corrosion inhibitors for metals. These studies suggest that the introduction of nitrogen-containing heterocycles into a compound's structure can significantly enhance its ability to protect metals against corrosion (Leçe, Emregül, & Atakol, 2008).

Electronic Properties

Research into π-conjugated systems, including dithieno[3,2-b:2',3'-d]pyrrole oligomers, has highlighted the importance of such structures in modifying the electronic properties of compounds. These findings could be applicable to the design of new electronic materials, such as organic semiconductors or photovoltaic cells (Yassin, Leriche, & Roncali, 2010).

DNA Binding

Compounds with pyrrole-imidazole motifs have been studied for their ability to bind specifically to DNA sequences. This has implications for the development of novel therapeutics that target specific DNA sequences for gene regulation or as part of anticancer strategies (Liu & Kodadek, 2009).

Luminescence Sensitization

Research into compounds that can chelate lanthanide ions and sensitize their emission has applications in the development of new luminescent materials. These materials can be used in lighting, displays, and as markers in biological research (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Wirkmechanismus

Target of Action

Similar compounds, such as 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one derivatives, have been reported to be allosteric modulators of the m4 muscarinic acetylcholine receptor .

Mode of Action

This binding can modulate the receptor’s response to its primary ligand, which in the case of the M4 muscarinic acetylcholine receptor, is acetylcholine .

Biochemical Pathways

Modulation of the m4 muscarinic acetylcholine receptor can influence various downstream signaling pathways, including those involving cyclic amp (camp), phospholipase c, and various ion channels .

Result of Action

As an allosteric modulator of the m4 muscarinic acetylcholine receptor, it could potentially influence cellular processes regulated by this receptor, such as neuronal excitability and neurotransmission .

Eigenschaften

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-12(25-13-6-3-2-4-7-13)16(22)20-10-11-21-17(23)14-8-5-9-19-15(14)18(21)24/h2-9,12H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLXCKYKSSBCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)C2=C(C1=O)N=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

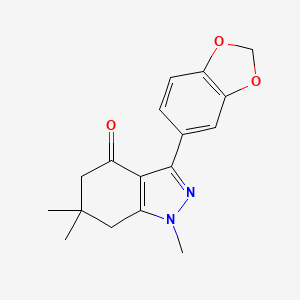

![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

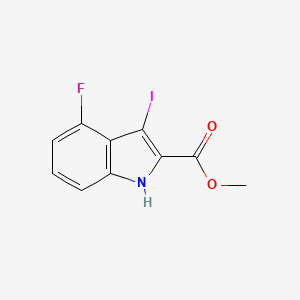

![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)

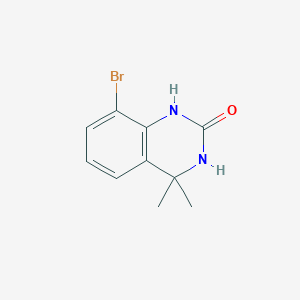

![2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2478326.png)

![1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2478328.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B2478334.png)